molecular formula C15H18N2OS2 B2750135 N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide CAS No. 955835-89-9

N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide

Cat. No. B2750135
CAS RN: 955835-89-9
M. Wt: 306.44
InChI Key: RKCUENJQHWYUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. The thiazole ring is aromatic as it contains 4 π electrons from two double bonds and one from a nitrogen lone pair. They are planar and, therefore, conjugated, following the 4n+2 rule of aromaticity . Thiazole and its derivatives have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an α-haloketone with thioamide or thiourea . The exact synthesis process for “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” is not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of thiazole derivatives is confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The exact molecular structure analysis of “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” is not specified in the sources I have access to.


Chemical Reactions Analysis

Thiazole rings are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, or participate in cycloaddition reactions . The specific chemical reactions involving “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” are not detailed in the sources I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various spectroscopic techniques like NMR, IR, and mass spectrometry. These techniques can provide information about the compound’s molecular weight, functional groups, and structure . The specific physical and chemical properties of “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” are not detailed in the sources I have access to.

Mechanism of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The exact mechanism of action of “N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide” is not specified in the sources I have access to.

Future Directions

Thiazole derivatives are a promising area of research due to their wide range of biological activities. Future research could focus on synthesizing new thiazole derivatives and studying their biological activities .

properties

IUPAC Name

N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c1-19-10-13-11-20-15(16-13)17-14(18)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,11H,5,8-10H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKCUENJQHWYUDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CSC(=N1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((methylthio)methyl)thiazol-2-yl)-4-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.